molecular formula C12H24O2 B14569604 8-Hydroxydodecan-5-one CAS No. 61716-12-9

8-Hydroxydodecan-5-one

Cat. No.: B14569604
CAS No.: 61716-12-9
M. Wt: 200.32 g/mol
InChI Key: CLILFXVTNUYHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxydodecan-5-one is an organic compound with the molecular formula C12H24O2 It is a hydroxylated ketone, characterized by the presence of a hydroxyl group (-OH) at the eighth carbon and a ketone group (C=O) at the fifth carbon of a twelve-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxydodecan-5-one can be achieved through several methods. One common approach involves the hydroxylation of dodecan-5-one. This can be done using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like tungsten oxide. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.

Another method involves the oxidation of 8-hydroxydodecane. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions for this method usually involve temperatures between 0°C and 25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxydodecan-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions usually take place in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halogens. The reactions often require the presence of a base, such as pyridine, to neutralize the by-products.

Major Products Formed

    Oxidation: The major products include dodecan-5-one and dodecanoic acid.

    Reduction: The major product is 8-hydroxydodecan-5-ol.

    Substitution: The major products include halogenated derivatives of this compound.

Scientific Research Applications

8-Hydroxydodecan-5-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its hydroxyl and ketone groups make it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 8-Hydroxydodecan-5-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ketone group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-Hydroxydodecan-6-one
  • 8-Hydroxydodecan-4-one
  • 7-Hydroxydodecan-5-one

Uniqueness

8-Hydroxydodecan-5-one is unique due to the specific positioning of its hydroxyl and ketone groups. This specific arrangement imparts distinct chemical properties and reactivity compared to its isomers. For example, the position of the hydroxyl group can influence the compound’s solubility, boiling point, and ability to form hydrogen bonds. The ketone group’s position affects the compound’s reactivity in nucleophilic addition reactions.

Properties

CAS No.

61716-12-9

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

8-hydroxydodecan-5-one

InChI

InChI=1S/C12H24O2/c1-3-5-7-11(13)9-10-12(14)8-6-4-2/h11,13H,3-10H2,1-2H3

InChI Key

CLILFXVTNUYHJL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)CCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.